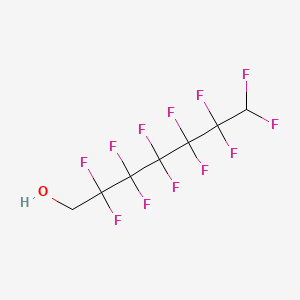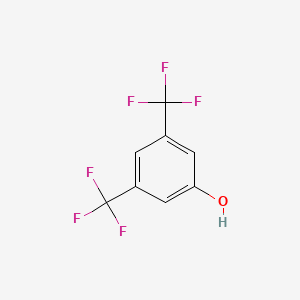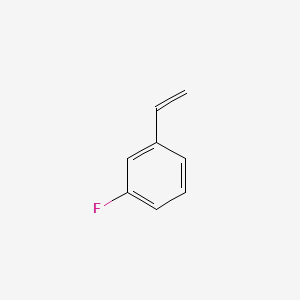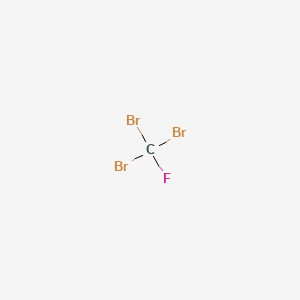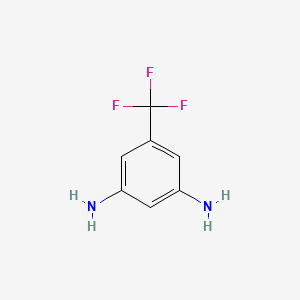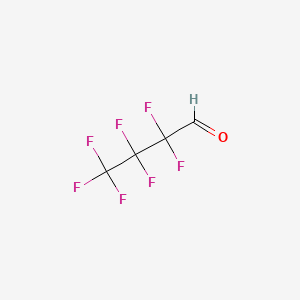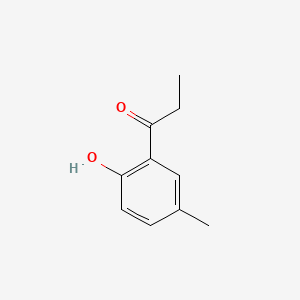
2'-Hydroxy-5'-méthylpropiophénone
Vue d'ensemble
Description
2'-Hydroxy-5'-methylpropiophenone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Hydroxy-5'-methylpropiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-Hydroxy-5'-methylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Hydroxy-5'-methylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de Matériaux Hydrogel
2'-Hydroxy-5'-méthylpropiophénone : est utilisé comme photoinitiateur dans la synthèse de matériaux hydrogel. Ces matériaux sont en cours de développement pour leurs propriétés physicochimiques uniques et leur morphologie de surface, qui sont influencées par la quantité de photoinitiateur utilisée pendant la polymérisation induite par UV . Les hydrogels présentent des caractéristiques souhaitables telles qu'une capacité de gonflement élevée, une stabilité dans les fluides corporels simulés et une hydrophilie, ce qui en fait des candidats potentiels pour la recherche avancée dans les matériaux de pansement innovants.
Processus de Photopolymérisation
Le composé joue un rôle crucial dans le processus de photopolymérisation, en particulier dans la création de matériaux sans déchets et à faible consommation d'énergie. Sa présence affecte les propriétés mécaniques des hydrogels, telles que la résistance à la traction et l'allongement, ainsi que leur mouillabilité et la douceur de leur surface . Cette application est importante dans le développement de procédés de fabrication respectueux de l'environnement.
Systèmes Photodurcissables aux UV
1-(2-hydroxy-5-méthylphényl)propan-1-one : est une molécule de photoinitiateur radicalaire qui facilite la réticulation des polymères lors de l'exposition aux rayons UV . Cette propriété est essentielle au développement de résines photodurcissables aux UV, qui sont utilisées dans diverses applications de revêtement extérieur, offrant durabilité et résistance aux facteurs environnementaux.
Synthèse Organique
En chimie organique, ce composé est utilisé pour ses propriétés en spectroscopie UV et comme réactif en synthèse organique . Sa capacité à initier des réactions de polymérisation sous lumière UV en fait un outil précieux pour la synthèse de composés organiques complexes.
Propriétés des Matériaux de Revêtement
L'influence de la This compound sur les propriétés physicochimiques et la morphologie de surface des matériaux de revêtement est un domaine de recherche essentiel. Il a été démontré qu'elle affecte la rugosité et l'homogénéité de la surface, qui sont des facteurs essentiels pour les performances et l'application des matériaux de revêtement .
Systèmes Hydrogel Biocompatibles
Le composé est également étudié pour son rôle dans le développement de systèmes hydrogel hautement biocompatibles. Ces systèmes sont conçus pour des applications médicales, où l'interaction avec les tissus et les fluides biologiques est cruciale. La recherche se concentre sur l'optimisation des propriétés de l'hydrogel pour une meilleure compatibilité et fonctionnalité dans les applications biomédicales .
Chacune de ces applications démontre la polyvalence et l'importance de la This compound dans la recherche scientifique et les applications industrielles. Le rôle du composé en tant que photoinitiateur et son influence sur les propriétés des matériaux en font un sujet d'étude et d'innovation permanents. <|\end|> OP: ### Développement de Matériaux Hydrogel This compound est utilisé comme photoinitiateur dans la synthèse de matériaux hydrogel. Ces matériaux sont en cours de développement pour leurs propriétés physicochimiques uniques et leur morphologie de surface, qui sont influencées par la quantité de photoinitiateur utilisée pendant la polymérisation induite par UV . Les hydrogels présentent des caractéristiques souhaitables telles qu'une capacité de gonflement élevée, une stabilité dans les fluides corporels simulés et une hydrophilie, ce qui en fait des candidats potentiels pour la recherche avancée dans les matériaux de pansement innovants.
Systèmes Hydrogel Biocompatibles
Chacune de ces applications démontre la polyvalence et l'importance de la This compound dans la recherche scientifique et les applications industrielles. Le rôle du composé en tant que photoinitiateur et son influence sur les propriétés des matériaux en font un sujet d'étude et d'innovation permanents. OP: ### Développement de Matériaux Hydrogel This compound est utilisé comme photoinitiateur dans la synthèse de matériaux hydrogel. Ces matériaux sont en cours de développement pour leurs propriétés physicochimiques uniques et leur morphologie de surface, qui sont influencées par la quantité de photoinitiateur utilisée pendant la polymérisation induite par UV . Les hydrogels présentent des caractéristiques souhaitables telles qu'une capacité de gonflement élevée, une stabilité dans les fluides corporels simulés et une hydrophilie, ce qui en fait des candidats potentiels pour la recherche avancée dans les matériaux de pansement innovants.
Mécanisme D'action
Target of Action
2’-Hydroxy-5’-methylpropiophenone, also known as 1-(2-hydroxy-5-methylphenyl)propan-1-one, is primarily used as a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (usually free radicals), which initiate a polymerization process . Therefore, the primary targets of this compound are the monomers or oligomers in the resin system that it is added to .
Mode of Action
Upon exposure to ultraviolet (UV) light, 2’-Hydroxy-5’-methylpropiophenone absorbs the light energy and undergoes a photochemical reaction to generate free radicals . These free radicals can then react with the monomers or oligomers in the resin system, initiating a polymerization reaction .
Biochemical Pathways
The primary biochemical pathway involved in the action of 2’-Hydroxy-5’-methylpropiophenone is the polymerization of monomers or oligomers in a resin system . The free radicals generated by the photoinitiator start a chain reaction, where they react with the monomers or oligomers, forming new radicals that can react with more monomers or oligomers . This process continues until the radicals are quenched, resulting in a three-dimensional polymer network .
Pharmacokinetics
Its solubility in the resin system, its absorption of uv light, and its efficiency in generating free radicals are critical for its function .
Result of Action
The result of the action of 2’-Hydroxy-5’-methylpropiophenone is the formation of a cured resin, which is a three-dimensional polymer network . This polymer network has properties such as hardness, chemical resistance, and abrasion resistance, which are desirable in coatings, inks, and adhesives .
Action Environment
The action of 2’-Hydroxy-5’-methylpropiophenone is influenced by environmental factors such as the intensity and wavelength of the UV light, the temperature, and the presence of oxygen . The compound is designed to be non-yellowing, making it suitable for applications that require long-term exposure to sunlight . It is also used in surface curing systems, suitable for acrylic UV-curable clear coat systems, such as those used on wood, metal, paper, plastic, and other substrates .
Safety and Hazards
2’-Hydroxy-5’-methylpropiophenone is harmful if swallowed . It is toxic to aquatic life and can cause long-lasting effects . Personal protective equipment should be worn when handling this chemical . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth and consult a physician .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that it can be activated by UV light to produce free radicals . These free radicals can then initiate the polymerization of unsaturated polyester systems and multifunctional monomers .
Molecular Mechanism
The molecular mechanism of 2’-Hydroxy-5’-methylpropiophenone involves the generation of free radicals upon exposure to UV light . These free radicals can then initiate the polymerization of certain compounds
Temporal Effects in Laboratory Settings
It is known that it can be activated by UV light to produce free radicals
Metabolic Pathways
It is known that it can be activated by UV light to produce free radicals , which can then initiate the polymerization of certain compounds
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZJBPYDVCLMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870809 | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-45-4 | |
| Record name | 1-(2-Hydroxy-5-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxy-5'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2'-Hydroxy-5'-methylpropiophenone explored in the provided research?
A1: The research primarily focuses on utilizing 2'-Hydroxy-5'-methylpropiophenone and its derivatives as analytical reagents and in the synthesis of new compounds. One study investigates its effectiveness as a chelating agent for spectrophotometric determination of iron []. Another explores the synthesis of new arylamine Mannich bases derived from 2'-Hydroxy-5'-methylpropiophenone, showcasing its utility in organic synthesis [].
Q2: How is the structure of the synthesized arylamine Mannich bases confirmed in the research?
A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized arylamine Mannich bases. These techniques include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) [].
Q3: Can 2'-Hydroxy-5'-methylpropiophenone be used for the quantitative determination of metals?
A3: Yes, research suggests that 2'-Hydroxy-5'-methylpropiophenone oxime, a derivative of 2'-Hydroxy-5'-methylpropiophenone, exhibits potential for the quantitative determination of palladium. This application is demonstrated through both gravimetric and spectrophotometric methods [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




